
Sodium3-sulphonatopropylacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-sulphonatopropylacrylate is a chemical compound known for its unique properties and applications in various fields. It is a water-soluble monomer that contains both a sulfonate group and an acrylate group, making it highly reactive and versatile in polymerization reactions. This compound is often used in the synthesis of polymers and copolymers, which find applications in diverse industries such as water treatment, textiles, and biomedical fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sodium 3-sulphonatopropylacrylate can be synthesized through various methods. One common synthetic route involves the reaction of 3-chloropropylacrylate with sodium sulfite under basic conditions. The reaction typically proceeds as follows:
CH2=CHCOOCH2CH2Cl+Na2SO3→CH2=CHCOOCH2CH2SO3Na+NaCl
The reaction is carried out in an aqueous medium, and the product is isolated by filtration and purification techniques such as recrystallization.
Industrial Production Methods
In industrial settings, the production of sodium 3-sulphonatopropylacrylate often involves continuous processes to ensure high yield and purity. The reaction conditions are optimized to achieve efficient conversion rates, and advanced purification methods such as ion exchange chromatography are employed to remove impurities and obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 3-sulphonatopropylacrylate undergoes various chemical reactions, including:
Polymerization: It readily participates in free radical polymerization to form homopolymers and copolymers.
Substitution: The sulfonate group can undergo nucleophilic substitution reactions.
Addition: The acrylate group can participate in Michael addition reactions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or potassium persulfate are commonly used under thermal or UV conditions.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonate group under mild conditions.
Addition: Michael addition reactions typically require a base catalyst and proceed at room temperature.
Major Products
Homopolymers: Poly(sodium 3-sulphonatopropylacrylate) with applications in water treatment and superabsorbent materials.
Copolymers: Copolymers with other acrylates or methacrylates used in coatings, adhesives, and biomedical devices.
Aplicaciones Científicas De Investigación
Sodium 3-sulphonatopropylacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of functional polymers with specific properties such as hydrophilicity and ion exchange capacity.
Biology: Employed in the development of hydrogels for tissue engineering and drug delivery systems.
Medicine: Utilized in the formulation of biocompatible materials for medical devices and wound dressings.
Industry: Applied in water treatment processes to remove heavy metals and other contaminants, as well as in the textile industry for dye fixation and fabric finishing.
Mecanismo De Acción
The mechanism of action of sodium 3-sulphonatopropylacrylate is primarily based on its ability to undergo polymerization and form cross-linked networks. The sulfonate group provides ionic interactions, while the acrylate group allows for covalent bonding through free radical polymerization. These interactions result in the formation of hydrogels and other polymeric structures with unique mechanical and chemical properties.
Comparación Con Compuestos Similares
Similar Compounds
Sodium 2-acrylamido-2-methylpropane sulfonate: Another sulfonate-containing monomer used in similar applications.
Sodium styrene sulfonate: A monomer with a sulfonate group attached to a styrene backbone, used in the synthesis of ion-exchange resins.
Sodium methacrylate: Contains a methacrylate group instead of an acrylate group, used in the production of superabsorbent polymers.
Uniqueness
Sodium 3-sulphonatopropylacrylate is unique due to its combination of a sulfonate group and an acrylate group, which provides both ionic and covalent bonding capabilities. This dual functionality allows for the synthesis of polymers with tailored properties, making it highly versatile and valuable in various applications.
Propiedades
Fórmula molecular |
C6H8NaO5S- |
|---|---|
Peso molecular |
215.18 g/mol |
Nombre IUPAC |
sodium;2-methylidene-5-sulfonatopentanoate |
InChI |
InChI=1S/C6H10O5S.Na/c1-5(6(7)8)3-2-4-12(9,10)11;/h1-4H2,(H,7,8)(H,9,10,11);/q;+1/p-2 |
Clave InChI |
MQVAZNSVAFSSTL-UHFFFAOYSA-L |
SMILES canónico |
C=C(CCCS(=O)(=O)[O-])C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]-3-methylbutanoic acid](/img/structure/B13032309.png)
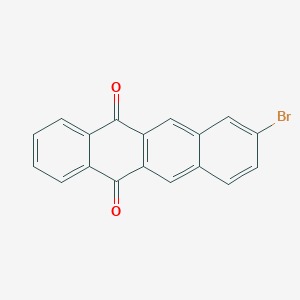


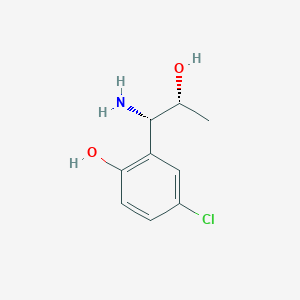
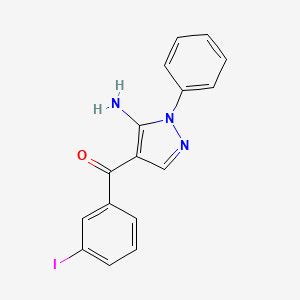
![(5AR,9AR)-1-Benzyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine](/img/structure/B13032335.png)

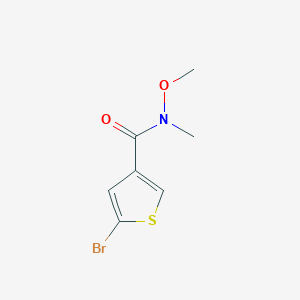
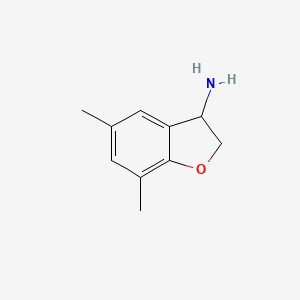
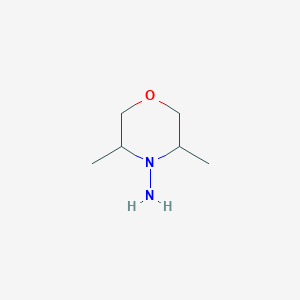
![(3S)-3-Amino-3-[2-hydroxy-4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13032361.png)

![8-(piperidin-1-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B13032368.png)
